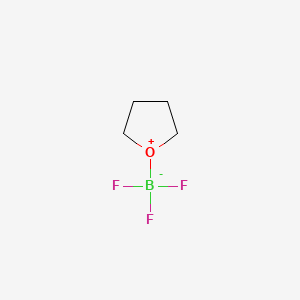

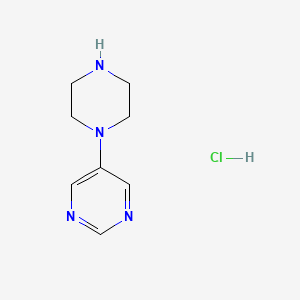

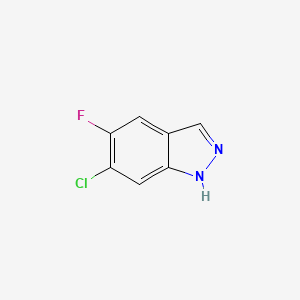

![molecular formula C9H11ClN4O3 B1427396 2-Chloro-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide CAS No. 440102-35-2](/img/structure/B1427396.png)

2-Chloro-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide

Overview

Description

“2-Chloro-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide” is a chemical compound . It is an important intermediate for synthesizing bactericides, plant growth regulators, antibiotics, and other medicaments .

Synthesis Analysis

The synthesis of “2-Chloro-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide” involves several steps. The method for preparing 2-chloro-5-nitropyridine, which is a precursor to the target compound, involves reacting phosphorus oxychloride with 2-hydroxy-5-nitropyridine prepared in a previous step . The reaction is carried out at 100-105°C for 5 hours . After the reaction, the phosphorus oxychloride is recovered by distillation under reduced pressure, and the remainder is slowly poured into ice water, fully stirred, and then neutralized to a pH of 8-9 with a 40wt% aqueous sodium hydroxide solution . The layers are separated, and the aqueous layer is extracted with dichloromethane three times . The organic phases are combined, washed with saturated brine, dried with anhydrous sodium sulfate, and distilled to recover dichloromethane . The product is then dried to obtain 2-chloro-5-nitropyridine .Molecular Structure Analysis

The molecular structure of “2-Chloro-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide” is represented by the formula C9H11ClN4O3 . The molecular weight of the compound is 258.66 .Scientific Research Applications

Anticancer Research

- Synthesis and testing of related compounds have shown effects on the proliferation and mitotic index of cultured L1210 cells and survival in mice with P388 leukemia (Temple et al., 1983).

Antimalarial Activity

- Structurally similar compounds have demonstrated significant antimalarial potency against Plasmodium berghei in mice, suggesting potential applications in malaria treatment (Werbel et al., 1986).

Herbicide Research

- Included in a composite list of herbicides, indicating its potential application in agricultural weed control (Weed Science, 1985).

Synthesis of Amide Derivatives

- Used in the synthesis of 5-amino- and 7-amino-6-azaoxindole derivatives, highlighting its role in the development of novel chemical compounds (Tzvetkov & Müller, 2012).

Development of Antimitotic Agents

- Played a role in the development of ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, potent antimitotic agents, indicating its use in cancer research (Temple et al., 1992).

Synthesis of Pyrido[3,4-d]pyrimidine Analog

- A key component in the synthesis of pyrido[3,4-d]pyrimidine analog of pteroic acid, contributing to the exploration of new drug molecules (And & McKee, 1979).

Exploration of Amide Orientation in Anion Coordination

- Investigated for its molecular orientation in anion coordination, relevant in understanding molecular interactions (Kalita & Baruah, 2010).

Molecular Docking Studies

- Used in molecular docking studies to evaluate binding energies with target proteins, providing insights for drug discovery (Eugene L. et al., 2020).

Synthesis of Hybrid Molecules

- Involved in the synthesis of hybrid molecules combining pyrazole and nicotinonitrile units, highlighting its versatility in chemical synthesis (Dotsenko et al., 2020).

Structure-Activity Studies

- Investigated for its structure-activity relationships, particularly in understanding the impact of molecular modifications on cytotoxicity (Temple et al., 1991).

Synthesis of Antiallergic Agents

- Used in the preparation of novel antiallergic compounds, demonstrating its potential in developing new therapeutic agents (Menciu et al., 1999).

Analysis of Dye Intermediates

- Plays a role in the characterization and synthesis of dye intermediates, important in the chemical industry (Drabina et al., 2009).

Anticancer Compound Synthesis

- Involved in the synthesis and assessment of novel 2-amino-3-cyanopyridine derivatives with potential anticancer applications (Mansour et al., 2021).

Herbicide Radiosynthesis

- Essential in the radiosynthesis of herbicides and safeners, aiding in studies on metabolism and mode of action (Latli & Casida, 1995).

Environmental Impact Analysis

- Studied for its occurrence and transport in streams, providing important data on environmental impact and safety (Clark & Goolsby, 1999).

Insecticide Metabolism Research

- Investigated for its role in the metabolism of chloropyridinyl neonicotinoid insecticides, relevant in agricultural and veterinary applications (Ford & Casida, 2006).

Comparative Metabolism Studies

- Utilized in comparative metabolism studies of chloroacetamide herbicides, providing insights into their effects on human and animal health (Coleman et al., 2000).

properties

IUPAC Name |

2-chloro-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4O3/c10-5-9(15)12-4-3-11-8-2-1-7(6-13-8)14(16)17/h1-2,6H,3-5H2,(H,11,13)(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCNZITVACGXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])NCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

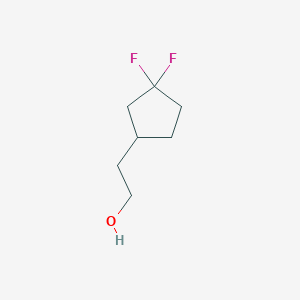

![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-](/img/structure/B1427321.png)

![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)](/img/structure/B1427322.png)

![1-{[(Oxan-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1427326.png)